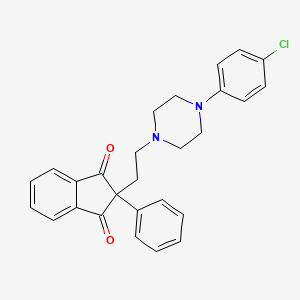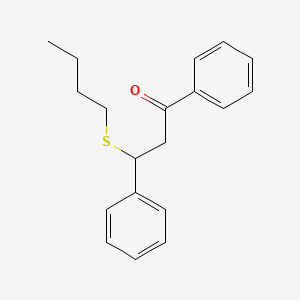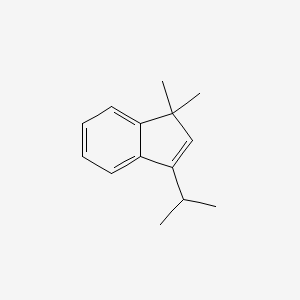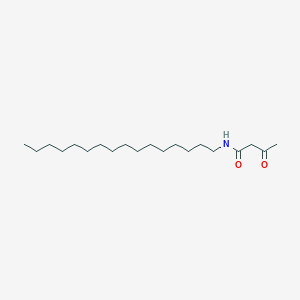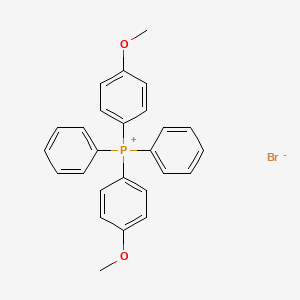
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is a tertiary phosphine compound that features a phosphorus atom bonded to four phenyl groups, two of which are substituted with methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-methoxyphenyl bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s unique structure allows it to stabilize transition states and facilitate various chemical reactions. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Bis(2-methoxyphenyl)(diphenyl)phosphanium bromide: Similar structure but with methoxy groups in different positions.
Diphenylphosphine: A simpler phosphine with two phenyl groups.
Uniqueness
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
20543-49-1 |
|---|---|
Formule moléculaire |
C26H24BrO2P |
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24O2P.BrH/c1-27-21-13-17-25(18-14-21)29(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(28-2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
AZYMIUYNGJOBSA-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


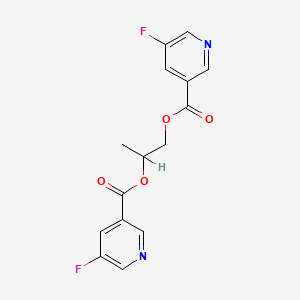
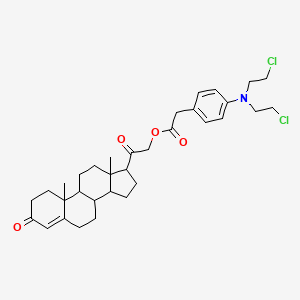


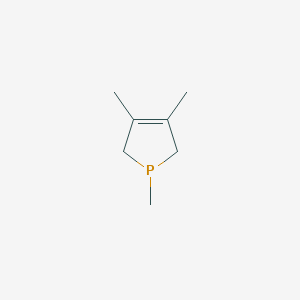
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
